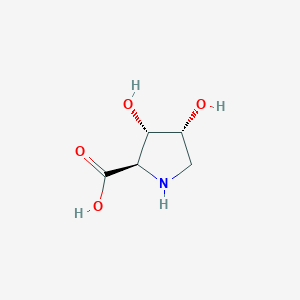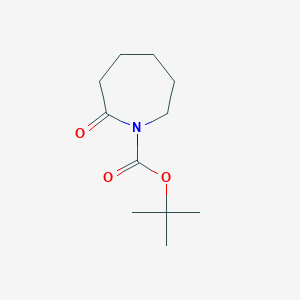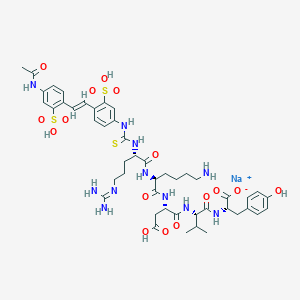
(2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid, commonly known as DHPA, is a naturally occurring amino acid that has gained significant attention in the field of scientific research due to its unique properties. DHPA is a cyclic amino acid that contains a pyrrolidine ring and two hydroxyl groups. It is found in various natural products, including the antibiotic streptomycin, and has been synthesized in the laboratory for use in various applications.
Mechanism Of Action
The mechanism of action of DHPA is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. DHPA has been shown to bind to the bacterial cell wall and disrupt its integrity, leading to cell death.
Biochemical And Physiological Effects
DHPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including both Gram-positive and Gram-negative bacteria. DHPA has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DHPA in lab experiments is its potent antibacterial activity. DHPA has been shown to be effective against various strains of bacteria, including drug-resistant strains. However, one limitation of using DHPA in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on DHPA. One area of research is the development of new antibiotics based on the structure of DHPA. Another area of research is the investigation of the anti-inflammatory properties of DHPA and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of DHPA and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, (2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid, or DHPA, is a naturally occurring amino acid that has gained significant attention in the field of scientific research. DHPA has been shown to exhibit potent antibacterial activity and has potential applications in the development of new antibiotics. Further research is needed to fully understand the mechanism of action of DHPA and its potential applications in various fields of scientific research.
Synthesis Methods
DHPA can be synthesized in the laboratory using various methods. One commonly used method involves the reaction of L-aspartic acid with nitrous acid to produce an intermediate compound, which is then treated with sodium borohydride to yield DHPA. Another method involves the reaction of L-proline with ethylene oxide, followed by hydrolysis to produce DHPA.
Scientific Research Applications
DHPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DHPA is in the development of new antibiotics. DHPA has been shown to exhibit potent antibacterial activity against various strains of bacteria, including drug-resistant strains.
properties
CAS RN |
105118-17-0 |
|---|---|
Product Name |
(2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid |
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3-,4-/m1/s1 |
InChI Key |
HWNGLKPRXKKTPK-BXXZVTAOSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](N1)C(=O)O)O)O |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Canonical SMILES |
C1C(C(C(N1)C(=O)O)O)O |
synonyms |
D-Proline, 3,4-dihydroxy-, (2alpha,3beta,4beta)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)



![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)





